3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide
Description
This compound is a sulfonamide derivative featuring a benzofuran-thiazole scaffold. Its structure includes a 4-chlorophenylsulfonyl group attached to a propanamide backbone, which is further substituted with a 7-ethoxybenzofuran moiety at the thiazole ring. This design combines sulfonamide bioisosteres (known for enzyme inhibition) with a benzofuran-thiazole core, a motif prevalent in antimicrobial and anti-inflammatory agents. The 7-ethoxy group on benzofuran likely enhances lipophilicity and metabolic stability, while the sulfonyl group may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S2/c1-2-29-18-5-3-4-14-12-19(30-21(14)18)17-13-31-22(24-17)25-20(26)10-11-32(27,28)16-8-6-15(23)7-9-16/h3-9,12-13H,2,10-11H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQLMXCLGAMLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Thiazole Ring Formation: The thiazole ring is usually formed by the condensation of α-haloketones with thiourea.
Coupling Reactions: The chlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Sulfonylation: The sulfonyl group is introduced through sulfonyl chloride reagents under basic conditions.
Final Amide Formation: The final step involves the formation of the amide bond through the reaction of the sulfonylated intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide would involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to benzofuranones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Pharmacokinetic Properties
The absence of hydrazine (cf. Compound 28) may reduce reactivity and toxicity risks .
Computational Predictions
Using tools like AutoDock4 () and Multiwfn (), hypothetical comparisons can be drawn:
- Electron Localization Function (ELF) : The sulfonyl group in the target compound may exhibit stronger electron-withdrawing effects than sulfamoyl groups in analogues, as suggested by ELF analysis (). This could polarize the thiazole ring, enhancing interactions with cationic binding pockets .
- Docking Scores : AutoDock simulations () predict that the benzofuran-thiazole scaffold may bind more tightly to cyclooxygenase-2 (COX-2) compared to benzothiazole derivatives (), due to favorable π-π stacking with the benzofuran ring .
Research Implications and Limitations
The structural modifications in 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide suggest a tailored balance between lipophilicity and target engagement. However, the lack of experimental data for this specific compound necessitates further synthesis and validation. Computational tools (–4) and synthetic strategies () provide a robust framework for future studies.
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, antitumor, and enzyme inhibitory activities, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a sulfonamide group, a thiazole ring, and an ethoxybenzofuran moiety. Its molecular formula is C18H20ClN3O3S, and its molecular weight is approximately 393.89 g/mol. The presence of these functional groups suggests diverse biological interactions.
Antibacterial Activity
Research has indicated that compounds containing the 4-chlorophenylsulfonyl moiety exhibit significant antibacterial properties. In a study evaluating several derivatives, the synthesized compounds demonstrated moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The most active derivatives showed IC50 values as low as 2.14 µM against certain strains, indicating their potential as antibacterial agents .
Antifungal Activity
In vitro studies have shown that the compound exhibits promising antifungal activity against several pathogenic fungi. Notably, it was effective against strains of Candida and Aspergillus, suggesting its potential use in treating fungal infections .
Antitumor Activity
The compound's antitumor properties were evaluated through various assays. It demonstrated significant cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects. It showed strong inhibition of acetylcholinesterase (AChE) and urease enzymes:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 1.12 |
These findings suggest that it may be beneficial in the treatment of conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antibacterial Efficacy : A study conducted by Aziz-ur-Rehman et al. evaluated a series of compounds with similar structures and reported that those with the sulfonamide group showed enhanced antibacterial activity compared to their counterparts lacking this moiety .
- Antifungal Assessment : In a comparative study on antifungal agents, derivatives of the compound exhibited significant inhibition against Mycobacterium tuberculosis H37Rv, positioning them as potential candidates for tuberculosis treatment .
- Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines, revealing that it induced apoptosis through the mitochondrial pathway, which is crucial for developing anticancer therapies .
Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between the compound and target proteins such as BSA (bovine serum albumin). These studies indicated favorable binding affinities, suggesting that the compound can effectively interact with biological macromolecules .
Q & A
Q. What are the key steps and optimal conditions for synthesizing 3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of precursors (e.g., 2-aminothiazole derivatives) under reflux in ethanol or DMF, with catalysts like ammonium persulfate .
- Sulfonylation : Reaction of the thiazole intermediate with 4-chlorophenylsulfonyl chloride in dichloromethane (DCM) or DMF at 60–80°C .
- Amide coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfonyl group to the benzofuran-thiazole scaffold in anhydrous conditions .
Critical parameters : Temperature control (±2°C), solvent purity, and reaction time (monitored via TLC/HPLC) to achieve >85% yield .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (in DMSO-d6 or CDCl3) to identify proton environments (e.g., sulfonamide NH at δ 10–12 ppm) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 515.08) .
Q. What are the primary research applications of this compound?
- Medicinal chemistry : Investigated for kinase inhibition (e.g., targeting EGFR or VEGFR2) due to the sulfonamide-thiazole pharmacophore .
- Chemical biology : Used as a probe to study protein-ligand interactions via fluorescence polarization assays .
Advanced Research Questions
Q. How can reaction mechanisms involving the sulfonyl and thiazole groups be elucidated?
- Nucleophilic aromatic substitution (SNAr) : The sulfonyl chloride reacts with amines under basic conditions (e.g., K2CO3 in DMF), monitored by tracking chloride ion release via ion chromatography .
- Thiol-thiazole coupling : DFT calculations (using Gaussian 09) can model transition states, while in situ IR spectroscopy tracks disulfide bond formation .
Q. What computational tools are recommended for studying electronic properties?
- Multiwfn software : Analyze electron localization function (ELF) and electrostatic potential (ESP) to predict reactive sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., ATP-binding pockets) using crystal structures from the PDB .
Q. How can contradictions in synthetic yield data be resolved?
- Design of Experiments (DoE) : Vary solvents (DMF vs. THF), temperatures (60°C vs. 80°C), and catalysts (e.g., DMAP) to identify statistically significant factors .
- Batch-to-batch analysis : Compare HPLC purity profiles and side products (e.g., sulfone byproducts from over-oxidation) .
Q. What strategies optimize structure-activity relationships (SAR) for biological activity?
- Substituent modulation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess IC50 shifts in enzyme assays .
- Bioisosteric replacement : Substitute the benzofuran ring with indole or pyrrole derivatives to enhance solubility while maintaining π-π stacking .
Q. How can purity and stability be enhanced for long-term storage?
- Recrystallization : Use ethanol/water (7:3 v/v) to remove polar impurities; confirm via melting point (mp 182–184°C) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify hydrolytic degradation pathways (e.g., sulfonamide cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
